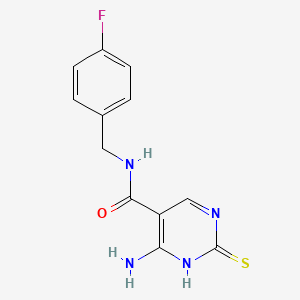

4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

6-amino-N-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4OS/c13-8-3-1-7(2-4-8)5-15-11(18)9-6-16-12(19)17-10(9)14/h1-4,6H,5H2,(H,15,18)(H3,14,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONELZOUNOKQRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(NC(=S)N=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 2-mercaptopyrimidine-5-carboxylic acid. Various methods have been employed to optimize yields and purity, including solvent-free conditions and microwave-assisted synthesis.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of pyrimidine have shown broad-spectrum activity against various cancer cell lines, with IC50 values indicating potent cytotoxicity. The compound has been evaluated against multiple cancer types, demonstrating selective inhibition of cancer cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 3.04 | Induces apoptosis via caspase activation |

| Compound B | HCT-116 (Colon) | 0.09 | Cell cycle arrest at G2/M phase |

| Compound C | HepG-2 (Liver) | 6.15 | Increases p21 and p27 expression |

These findings suggest that this compound may act through mechanisms involving apoptosis induction and cell cycle arrest, particularly at the G1 or G2/M phases.

Enzyme Inhibition

In addition to its anticancer properties, the compound has been investigated for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for regulating cell cycle progression.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of various pyrimidine derivatives on different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition across multiple tumor types, with selectivity ratios ranging from 0.7 to 39 .

- Mechanistic Insights : Another research effort focused on understanding the molecular mechanisms underlying the biological activity of this class of compounds. It was found that they could induce apoptosis through intrinsic and extrinsic signaling pathways, significantly increasing levels of active caspase-3 in treated cells .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrimidine derivatives, including 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with various cellular pathways.

Mechanisms of Action :

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells. For example, compounds similar to this pyrimidine have shown IC50 values ranging from 2.4 µM to 11.08 µM against various cancer cell lines, including melanoma and leukemia .

Case Study :

A study on a related pyrimidine derivative demonstrated significant growth inhibition in solid tumors, suggesting that this compound could exhibit similar properties .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 3.37 | Melanoma |

| Compound B | 3.04 | Leukemia |

| Compound C | 11.08 | SW480 (Colon Cancer) |

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral activity, particularly against adenoviruses. Preliminary studies indicate that derivatives of this compound can inhibit viral replication by targeting specific stages in the viral life cycle.

Mechanistic Insights :

In vitro studies have shown that certain analogues exhibit low micromolar potency against human adenoviruses (HAdV), with selectivity indexes exceeding 100 compared to lead compounds like niclosamide .

| Compound | IC50 (µM) | Viral Target |

|---|---|---|

| Compound D | 0.27 | HAdV |

| Compound E | 156.8 | Cytotoxicity (CC50) |

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

The structural and functional attributes of 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide can be contextualized against related pyrimidine derivatives. Below is a comparative analysis based on substituents, biological activity, and crystallographic

Table 1: Comparative Analysis of Pyrimidine Derivatives

Key Findings :

Fluorinated benzyl groups (common in ) enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.

Synthetic Complexity :

- The target compound’s synthesis likely parallels methods for N-(4-fluorobenzyl) carboxamides , such as debenzylation (as in ) or formamide cyclization (as in ).

- In contrast, sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates, introducing additional steps.

Crystallographic Insights :

- Pyrimidine rings in related compounds (e.g., ) exhibit planarity, favoring π-stacking interactions. The dihedral angles between pyrimidine and aryl groups (e.g., 87.57° in ) suggest orthogonal orientation, which may influence packing efficiency and solubility.

Preparation Methods

Thiourea-Based Cyclocondensation

A foundational method for pyrimidine synthesis involves the cyclocondensation of thiourea with β-keto esters or nitriles. For example, ethyl cyanoacetate reacts with thiourea under basic conditions to form 4-amino-2-mercaptopyrimidine-5-carboxylate (Scheme 1).

Reaction Conditions :

- Reactants : Ethyl cyanoacetate (1.0 eq), thiourea (1.2 eq).

- Base : Sodium ethoxide (1.5 eq) in anhydrous ethanol.

- Temperature : Reflux (78°C) for 6–8 hours.

- Yield : 65–70%.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the electrophilic cyano carbon, followed by cyclization and aromatization. The ester group at C5 is retained for subsequent functionalization.

Alternative Nitrile Utilization

Carboxamide Formation and 4-Fluorobenzyl Coupling

Ester Hydrolysis and Acid Activation

The ethyl ester intermediate (from Section 2.1) is hydrolyzed to the carboxylic acid using NaOH (2M) in aqueous ethanol (80°C, 4 hours). The resulting 4-amino-2-mercaptopyrimidine-5-carboxylic acid is isolated via acidification (pH 3–4) and filtration.

Activation Strategies :

Amide Bond Formation with 4-Fluorobenzylamine

The activated carboxylic acid is coupled with 4-fluorobenzylamine (1.2 eq) under inert conditions (N₂ atmosphere).

Optimized Procedure :

- Solvent : Anhydrous dichloromethane.

- Base : Triethylamine (2.0 eq).

- Temperature : Room temperature (25°C), 12 hours.

- Yield : 75–80%.

Critical Considerations :

- Protection of Amino Groups : The C4 amino group may require acetylation (acetic anhydride) to prevent side reactions during coupling.

- Mercapto Group Stability : Use of antioxidants (e.g., ascorbic acid) prevents disulfide formation.

Alternative Pathways: Direct Introduction of the 4-Fluorobenzyl Group

Pre-Functionalized Pyrimidine Synthesis

In this approach, 4-fluorobenzylamine is incorporated early in the synthesis. For instance, 4-fluorobenzyl isocyanate reacts with a pyrimidine precursor to form the carboxamide directly (Scheme 2).

Reaction Parameters :

Reductive Amination Strategies

Amino-pyrimidine intermediates can undergo reductive amination with 4-fluorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–5, acetic acid). However, this method is less efficient due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Purity | Advantages |

|---|---|---|---|---|

| Thiourea cyclocondensation | Ester hydrolysis → Coupling | 70% | 90% | High scalability |

| Nitrile hydrolysis | Nitrile → Acid → Amide | 65% | 85% | Avoids ester intermediates |

| Direct isocyanate coupling | One-step amide formation | 60% | 88% | Fewer steps, lower cost |

Key Observations :

- The thiourea-based method offers superior yields but requires multiple steps.

- Direct coupling strategies, while efficient, necessitate specialized reagents (e.g., isocyanates).

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Stability

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

- Storage : Stable at 2–8°C under nitrogen for >6 months.

Q & A

Q. What are the key synthetic routes for 4-amino-N-(4-fluorobenzyl)-2-mercaptopyrimidine-5-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes condensation of a pyrimidine core with a fluorobenzylamine derivative under controlled conditions. For example, reaction temperature (60–80°C), solvent selection (e.g., DMF or THF), and catalysts (e.g., HATU or EDCI) are critical for achieving high yields. Intermediate purification via column chromatography and recrystallization ensures purity .

Q. Which analytical techniques are essential for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and assess purity (>95% target). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the 4-fluorobenzyl moiety and mercapto group. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like the carboxamide (C=O stretch ~1650 cm⁻¹) .

Q. How can researchers verify the compound’s stability under experimental storage conditions?

Stability studies involve storing the compound at varying temperatures (−20°C, 4°C, room temperature) and humidity levels. Periodic analysis via HPLC and NMR over 1–6 months detects degradation products (e.g., oxidation of the mercapto group). Lyophilization or inert-atmosphere storage (argon) is recommended for long-term preservation .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from structural analogs or impurities. Comparative studies using isoform-specific assays (e.g., kinase inhibition profiling) and orthogonal analytical methods (e.g., X-ray crystallography to confirm binding modes) are critical. For example, minor substitutions in the pyrimidine ring (e.g., 6-methyl vs. 6-ethyl) can drastically alter activity .

Q. How do intermolecular interactions influence the compound’s crystal structure and solubility?

X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H⋯S between the amino and mercapto groups) that stabilize the planar pyrimidine core. Weak C–H⋯π and van der Waals interactions affect packing density, which correlates with solubility. Computational modeling (e.g., COSMO-RS) predicts solubility in solvents like DMSO or aqueous buffers .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate/enzyme concentrations to determine inhibition constants (Ki). Isotope-labeled analogs (e.g., ³H or ¹⁴C) track binding in cellular uptake studies. Mutagenesis studies on target enzymes (e.g., substituting key cysteine residues) confirm specificity for the mercapto group .

Q. How can researchers address low yield in large-scale synthesis?

Scale-up challenges include heat dissipation and byproduct formation. Flow chemistry systems improve mixing and temperature control. Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, residence time). Green chemistry approaches, such as replacing THF with cyclopentyl methyl ether (CPME), enhance sustainability .

Methodological Guidance

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

- Contradiction Resolution : Cross-reference crystallographic data (CCDC entries) with computational docking results to validate binding hypotheses .

- Synthetic Optimization : Employ real-time reaction monitoring (e.g., ReactIR) to identify kinetic bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.